molecular formula C20H23NO5S B11653122 Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11653122
M. Wt: 389.5 g/mol
InChI Key: HWEBRUMLCDSUOX-UHFFFAOYSA-N
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Description

The compound Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a benzothiophene derivative featuring a tetrahydrobenzothiophene core modified at the 2-position with a [(4-methoxyphenoxy)acetyl]amino group and at the 3-position with an ethyl ester. The 4-methoxyphenoxy moiety introduces electron-donating and lipophilic characteristics, which may influence solubility, stability, and biological interactions.

Properties

Molecular Formula

C20H23NO5S

Molecular Weight

389.5 g/mol

IUPAC Name

ethyl 2-[[2-(4-methoxyphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H23NO5S/c1-3-25-20(23)18-15-6-4-5-7-16(15)27-19(18)21-17(22)12-26-14-10-8-13(24-2)9-11-14/h8-11H,3-7,12H2,1-2H3,(H,21,22)

InChI Key

HWEBRUMLCDSUOX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Acyl Chloride Activation Method

The (4-methoxyphenoxy)acetyl group is introduced via reaction with the corresponding acyl chloride. (4-Methoxyphenoxy)acetyl chloride is prepared by treating (4-methoxyphenoxy)acetic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C for 2 hours. The acyl chloride is then reacted with the amino intermediate in the presence of a base to scavenge HCl.

Representative Procedure :

  • Solvent : Dimethylformamide (DMF)

  • Base : N-Ethyldiisopropylamine (DIPEA, 1.25 equiv)

  • Temperature : 65°C

  • Reaction Time : 7 hours

  • Yield : 56%

  • Purity : 98.4% (HPLC), >99.8% chiral purity

This method employs DMF as a polar aprotic solvent to enhance nucleophilicity of the amine. The use of DIPEA ensures efficient HCl neutralization, minimizing side reactions.

One-Pot Amidation in Acetonitrile/Water

An alternative approach utilizes a mixed solvent system to improve solubility and reaction efficiency:

  • Solvent : Acetonitrile/water (9:1 v/v)

  • Base : DIPEA (0.5 equiv)

  • Temperature : 75–80°C

  • Reaction Time : 8–10 hours

  • Yield : 83.9%

  • Purity : 98.2% (HPLC), 100% enantiomeric excess

The addition of water facilitates the dissolution of polar intermediates, while acetonitrile maintains reaction homogeneity. This method achieves higher yields compared to the DMF-based approach, likely due to reduced thermal degradation.

Critical Reaction Parameters

Solvent Selection

Solvent SystemBaseTemperature (°C)Yield (%)Purity (%)
DMFDIPEA655698.4
Acetonitrile/waterDIPEA75–8083.998.2

Polar aprotic solvents (DMF, acetonitrile) are optimal for amidation due to their ability to stabilize transition states and solubilize organic intermediates. The acetonitrile/water system outperforms DMF in yield, attributed to better mass transfer and reduced side product formation.

Temperature and Time Dependence

Elevating temperatures to 75–80°C accelerates reaction kinetics but necessitates careful monitoring to prevent decomposition. Reactions conducted below 60°C exhibit incomplete conversion, while prolonged heating (>12 hours) leads to byproducts such as ester hydrolysis.

Purification and Isolation

Precipitation and Washing

Post-reaction, the crude product is precipitated by adding methyl tert-butyl ether (MTBE) to the reaction mixture. The solids are collected via filtration and washed sequentially with MTBE/ethanol (2:1 v/v) to remove residual reagents.

Purification Data :

  • Wash Solvent : MTBE/ethanol (2×70 mL)

  • Drying : High vacuum (30–35°C, 12 hours)

  • Final Recovery : 51–83.9%

  • Purity : >98% (HPLC)

Chromatographic Resolution

For enantiomerically pure batches, chiral chromatography using a Chiralpak AD column with acetonitrile/0.2% diethylamine mobile phase resolves enantiomers with >99% purity.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (300 MHz, DMSO-d₆) : δ 8.5 (br s, 2H, NH₂), 7.5 (d, J = 8.4 Hz, 2H, aromatic), 6.8 (s, 2H, aromatic), 4.1 (q, J = 7.1 Hz, 2H, CH₂CH₃), 3.7 (s, 3H, OCH₃), 2.9–2.6 (m, 4H, tetrahydrobenzothiophene CH₂), 1.3 (t, J = 7.1 Hz, 3H, CH₂CH₃).

  • ¹³C NMR : δ 167.0 (C=O), 145.5 (C-OCH₃), 110.7 (aromatic C), 53.9 (OCH₃), 46.5 (CH₂CH₃), 21.2 (CH₂CH₃).

  • MS (ESI) : m/z 419.1 [M+H]⁺ (calculated for C₂₁H₂₆N₂O₅S: 418.15).

Comparative Analysis of Methods

The acetonitrile/water system offers superior yields (83.9%) and scalability compared to DMF-based methods. However, DMF facilitates easier product isolation due to its high boiling point, which simplifies solvent removal. Chiral resolution remains critical for enantiopure batches, requiring specialized columns and mobile phase optimization .

Chemical Reactions Analysis

Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Synthesis Efficiency : Yields vary significantly (22–96%), influenced by substituent reactivity and purification methods. The Petasis reaction () offers modularity but lower yields compared to straightforward acylation ().

Physicochemical Properties

Spectral Data
  • 1H NMR: Target Compound: The 4-methoxyphenoxy OCH₃ group is expected to resonate at δ ~3.7–3.8 ppm, analogous to OCH₃ signals in (δ 3.75 ppm) . Ethyl Ester: The ethyl group (CH₂CH₃) typically appears as a triplet at δ ~1.25 ppm and a quartet at δ ~4.25 ppm (e.g., ) . Amide NH: Intramolecular H-bonding (N–H⋯O) forms an S(6) ring motif (common in benzothiophenes, as in ), stabilizing the structure .
Crystallography and Molecular Packing
  • Disorder and Conformation : Cyclohexene rings in analogs exhibit half-chair conformations with positional disorder (e.g., ), influenced by substituent steric effects .
  • Hydrogen Bonding : Intramolecular H-bonds (e.g., N–H⋯O) and intermolecular interactions (C–H⋯O) drive crystal packing, as seen in and .

Biological Activity

Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews its biological activity based on various studies, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a benzothiophene core, which is known for its diverse pharmacological properties. The presence of the methoxyphenoxy and acetylamino groups enhances its biological activity. The molecular formula is C16H19N2O4SC_{16}H_{19}N_{2}O_{4}S, with a molecular weight of approximately 351.40 g/mol.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines. The following table summarizes key findings regarding its effectiveness:

Study Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)23.2Induces apoptosis and necrosis
A431 (Epidermal Carcinoma)29.5Cell cycle arrest at G2/M phase
HepG2 (Liver Cancer)35.0Inhibition of cell proliferation

The compound has been shown to induce apoptosis in MCF-7 cells significantly, with a reduction in cell viability by approximately 26.86%. Flow cytometry analysis revealed that it causes G2/M phase cell cycle arrest, indicating a disruption in normal cell division processes.

The proposed mechanisms through which this compound exerts its effects include:

  • Apoptosis Induction : The compound activates apoptotic pathways leading to programmed cell death. This was evidenced by increased Annexin V positive cells in treated groups compared to controls.
  • Cell Cycle Arrest : It was observed to cause significant alterations in the cell cycle distribution, particularly increasing the population in the G2/M phase.
  • Necrosis : Alongside apoptosis, necrotic cell death was also noted, contributing to its overall cytotoxic effects.

In Vivo Studies

In vivo experiments have further validated the antitumor potential of this compound. In a study involving tumor-bearing mice:

  • The compound was administered over seven doses starting from day seven post-tumor inoculation.
  • Results indicated a significant reduction in tumor mass compared to control groups treated with standard chemotherapeutics such as 5-Fluorouracil (5-FU). Specifically:
    • Tumor mass reduction was observed at 54% for the test compound versus 67% for 5-FU.

These findings suggest that this compound may serve as an effective alternative or adjunctive therapy in cancer treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the benzothiophene core. For example, the 4-methoxyphenoxyacetyl group is introduced via nucleophilic substitution or coupling reactions. Key steps include:

  • Acylation : Reacting the amino group of the benzothiophene precursor with 4-methoxyphenoxyacetyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base .
  • Esterification : Ethyl ester formation via acid-catalyzed condensation.
  • Critical Factors : Reaction temperature (0–5°C for acylation to avoid side reactions), solvent polarity (e.g., DMF for coupling), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires monitoring by TLC and HPLC .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H and 13C NMR (DMSO-d6 or CDCl3) confirm the presence of the 4-methoxyphenoxy group (δ 3.75 ppm for OCH3), benzothiophene protons (δ 1.5–2.5 ppm for tetrahydro ring), and ester carbonyl (δ 170–175 ppm) .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ calculated for C21H24N2O5S: 417.1422; observed: 417.1425) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity (>95% required for biological assays) .

Q. What preliminary biological screening models are appropriate for evaluating its bioactivity?

  • Methodological Answer : Initial screens include:

  • Enzyme Inhibition : Assays against kinases (e.g., EGFR, VEGFR) or tubulin polymerization, given structural analogs’ activity in cancer research .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
  • ADME Prediction : Computational tools (e.g., SwissADME) assess logP, solubility, and bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Core Modifications : Compare analogs with substitutions on the benzothiophene ring (e.g., halogenation at C5/C6) or replacement of the 4-methoxyphenoxy group with other aryl ethers .
  • Functional Group Tuning : Replace the ethyl ester with methyl or tert-butyl esters to study hydrolytic stability.
  • Data-Driven SAR : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to targets like tubulin (PDB: 1SA0) .
    • Example Data Table :
ModificationIC50 (μM, HeLa)logPTubulin Binding ΔG (kcal/mol)
Parent Compound1.23.8-8.5
4-Fluorophenoxy Analog0.74.1-9.2
tert-Butyl Ester3.54.5-7.8

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC50 values across studies)?

  • Methodological Answer :

  • Standardize Assays : Use identical cell lines (ATCC-verified), serum-free media, and incubation times.
  • Control Compounds : Include reference inhibitors (e.g., paclitaxel for tubulin) to calibrate inter-lab variability .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from PubChem and ChEMBL, adjusting for assay type (e.g., fluorescence vs. radiometric) .

Q. How can advanced analytical methods (e.g., LC-MS/MS) quantify this compound in complex matrices like plasma or tissue homogenates?

  • Methodological Answer :

  • Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by SPE (Oasis HLB cartridges) to remove lipids .
  • LC Conditions : C18 column (2.1 × 50 mm, 1.7 μm), gradient elution (0.1% formic acid in water/acetonitrile), flow rate 0.3 mL/min.
  • MS Detection : ESI+ mode, MRM transitions m/z 417 → 299 (quantifier) and 417 → 154 (qualifier) .

Q. What mechanistic insights can be gained from studying its interaction with cytochrome P450 enzymes?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) + NADPH, monitor metabolites via LC-HRMS.
  • CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4: BFC; CYP2D6: AMMC) to determine Ki values .
  • Computational Modeling : Dock the compound into CYP3A4 (PDB: 4I3G) to predict metabolic hotspots (e.g., O-demethylation of the 4-methoxyphenoxy group) .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields (e.g., 22% vs. 62% in similar routes)?

  • Methodological Answer :

  • Parameter Screening : Use DoE (Design of Experiments) to test variables: catalyst loading (e.g., Pd(PPh3)4), solvent (DMF vs. THF), and temperature .
  • Byproduct Identification : HRMS and 1H NMR track side products (e.g., ester hydrolysis or acetyl migration).
  • Case Study : Higher yields (62%) in HFIP solvent vs. 22% in toluene correlate with improved solubility of boronic acid intermediates .

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